4-Benzyl-4-fluoropiperidine hydrochloride
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Overview
Description
4-Benzyl-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFN and a molecular weight of 229.72 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, substituted with a benzyl group and a fluorine atom at the 4-position. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-4-fluoropiperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The interaction leads to changes in the activity of Beta-secretase 1, which can influence the processing of APP .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the processing of APP . The compound’s interaction with Beta-secretase 1 can influence these pathways, leading to downstream effects on the production of A-beta peptide .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are related to its influence on Beta-secretase 1 and the processing of APP . These effects can lead to changes in the production of A-beta peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-fluoropiperidine hydrochloride typically involves the reaction of 4-fluoropiperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
4-Benzyl-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoropiperidine hydrochloride: Lacks the benzyl group, leading to variations in reactivity and applications.
4-Benzyl-4-chloropiperidine hydrochloride:
Uniqueness
4-Benzyl-4-fluoropiperidine hydrochloride is unique due to the presence of both benzyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-benzyl-4-fluoropiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZTZIDBGUTVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279870-78-8 |
Source
|
Record name | 4-benzyl-4-fluoropiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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